6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol
Description
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol is a bicyclic heterocyclic compound featuring a fused thiophene and pyrimidine ring system. Its molecular formula is C₆H₆N₂O₂S, with a molecular weight of 170.19 g/mol (CAS: 913581-92-7) . Key physical properties include a density of 1.679 g/cm³, boiling point of 484.7°C, and vapor pressure of 5.08 × 10⁻¹⁰ mmHg at 25°C . The compound serves as a critical building block in medicinal chemistry, particularly in synthesizing nucleoside analogs and kinase inhibitors. Its synthetic utility is highlighted by its role in ring-opening reactions to form 5-(alkylthio)-6-vinyluracils .
Properties
IUPAC Name |
6,7-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJTZKMCHONTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659204 | |
| Record name | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913581-92-7 | |
| Record name | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol involves the reaction of 2,4-dichlorothieno[3,2-D]pyrimidine with sodium sulfite to form the corresponding diimine derivative, which is then reduced to yield the target compound . The reaction conditions typically involve the use of a suitable solvent and a reducing agent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties Comparison
Key Observations:
Heterocycle Position and Reactivity: The thieno[3,2-d] scaffold in the target compound exhibits unique ring-opening reactivity under basic conditions, yielding 5-(alkylthio)-6-vinyluracils . In contrast, thieno[2,3-d] analogs are more stable and serve as precursors for chlorinated intermediates . Furo[3,2-d]pyrimidine-2,4-diol (oxygen instead of sulfur) shows higher electrophilicity, enabling efficient chlorination with POCl₃ for kinase inhibitor synthesis .
Biological Activity: The target compound’s derivatives were inactive against HIV-1 in CEM cell cultures , whereas 6,7-dihydrothieno[3,2-d]pyrimidin-2-amine derivatives with piperidine and sulfonamide substituents demonstrated potent anti-HIV activity (EC₅₀ = 0.02–0.05 μM) . This highlights the importance of amine and sulfonamide functional groups in enhancing antiviral potency.
Synthetic Utility: The dihydrothieno-pyrimidine core is pivotal in synthesizing clopidogrel analogs, such as methyl-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, a precursor to antiplatelet drugs .
Biological Activity
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is a heterocyclic compound with significant structural features that suggest potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 170.19 g/mol. The compound is characterized by two hydroxyl groups at the 2 and 4 positions, which enhance its reactivity and solubility compared to other thienopyrimidine derivatives. Despite its promising structure, specific research on its biological activities remains limited.
The compound's unique structure allows it to interact with various biological targets. The presence of hydroxyl groups may facilitate hydrogen bonding with biomolecules, potentially influencing its pharmacological properties.
Biological Activity Overview
Research indicates that thienopyrimidine derivatives generally exhibit a variety of biological activities, including:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
However, specific studies focusing solely on this compound are sparse. Preliminary findings suggest that it may share some of these activities due to its structural similarities to other biologically active compounds in the thienopyrimidine family.
Comparative Analysis of Thienopyrimidine Derivatives
A comparison of related compounds highlights the potential uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine | Chlorinated derivative | Antimicrobial |
| 4-Chlorothieno[3,2-D]pyrimidine | Lacks hydroxyl groups | Antiviral |
| 6-Bromo-4-chlorothieno[3,2-D]pyrimidine | Brominated derivative | Potential anticancer |
| 4-Chloro-2-(methylthio)thieno[3,2-D]pyrimidine | Contains methylthio group | Antimicrobial |
| 7-Bromo-4-chlorothieno[3,2-D]pyrimidine | Another brominated variant | Antiviral |
The unique hydroxyl groups in this compound may enhance its solubility and reactivity compared to its analogs.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is hypothesized that the compound can modulate enzyme activity or receptor interactions due to its functional groups. This modulation could lead to various biological effects that warrant further investigation.
Research Findings and Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
